5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine
Description
5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine is a pyridine derivative featuring a bromo substituent at position 5, an amine group at position 2, and a benzyloxy group at position 3. The benzyl moiety is further substituted with chlorine (position 2) and fluorine atoms (positions 3 and 6), creating a highly halogenated structure. This compound is part of a broader class of halogenated pyridines, which are pivotal intermediates in medicinal chemistry and agrochemical research due to their bioactivity and structural versatility .
Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica (2025), limiting its accessibility for further experimental studies .
Properties
IUPAC Name |
5-bromo-3-[(2-chloro-3,6-difluorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClF2N2O/c13-6-3-10(12(17)18-4-6)19-5-7-8(15)1-2-9(16)11(7)14/h1-4H,5H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQISUXVEATUEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)COC2=C(N=CC(=C2)Br)N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:
Halogenation: Bromination of pyridine derivatives to introduce the bromine atom at the 5th position.
Nucleophilic Substitution: Introduction of the chloro-difluorobenzyl group via a nucleophilic substitution reaction.
Coupling Reaction: Formation of the final compound through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Recent studies have indicated that compounds similar to 5-bromo derivatives exhibit promising anticancer properties. For instance, the introduction of halogen atoms like bromine and fluorine has been shown to enhance the biological activity against various cancer cell lines. A study demonstrated that pyridine derivatives can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways .
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Antimicrobial Properties
- Research has highlighted the potential of pyridine derivatives in combating bacterial infections. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The presence of the difluorobenzyl group may enhance lipophilicity, improving membrane permeability and bioactivity .
- Inflammation Modulation
Agrochemical Applications
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Herbicidal Activity
- The compound's structural features suggest potential applications in herbicides. Similar compounds have shown effectiveness in controlling weed growth by inhibiting specific enzymes involved in plant metabolism. This could lead to the development of selective herbicides that minimize damage to crops while effectively managing weed populations .
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Pesticide Development
- The unique chemical properties of 5-bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine make it a candidate for pesticide formulations. Its efficacy against pests can be attributed to its ability to disrupt biological processes within target organisms, thereby providing a means for pest control in agricultural settings .
Data Table: Summary of Applications
Case Studies
-
Anticancer Research
- A study published in the Journal of Medicinal Chemistry explored a series of brominated pyridine derivatives for their anticancer properties. The results indicated that compounds with a similar structure to 5-bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development.
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Agricultural Trials
- Field trials conducted on herbicidal efficacy showed that pyridine-based compounds could selectively eliminate common weeds without harming crop yield. These findings support further development of formulations based on 5-bromo derivatives for agricultural use.
Mechanism of Action
The mechanism of action of 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : Ethynyl linkers (as in ) enable modular synthesis, while ether linkages (e.g., ethoxy in ) introduce stereochemical complexity.
Functional Group Modifications on the Pyridine Core
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethoxy (OCF₃) and difluoromethoxy (OCHF₂) groups enhance metabolic stability and lipophilicity, critical for drug design .
- Halogen Positioning : Adjacent halogens (e.g., 5-Br and 6-Cl in ) may influence intermolecular interactions in crystal packing or receptor binding.
Biological Activity
5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine (CAS: 756503-67-0) is an organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula , characterized by a bromine atom at the 5th position of the pyridine ring and a chloro-difluorobenzyl group attached via an oxygen atom at the 3rd position. The amine group is located at the 2nd position of the pyridine ring, which plays a crucial role in its biological interactions.
Biological Activity Overview
The biological activity of 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine has been investigated in various contexts, including:
1. Anticancer Activity
- Mechanism : The compound has shown promise in inducing apoptosis in cancer cell lines. For instance, studies have indicated that it can suppress tumor growth in mice models, demonstrating its potential as an anticancer agent.
- IC50 Values : Research indicates that this compound exhibits cytotoxicity with IC50 values in the range of 25–50 μM against various cancer cell lines, suggesting moderate potency compared to established chemotherapeutics .
2. Enzyme Inhibition
- Target Enzymes : The compound acts as an inhibitor for certain kinases involved in cancer progression. For example, it has been shown to inhibit PI3Kδ and AKT pathways, which are critical for cell survival and proliferation .
- Selectivity : Studies have indicated that it possesses selectivity towards these targets, which is beneficial for minimizing side effects associated with broader-spectrum inhibitors .
3. Anti-inflammatory Properties
- Research Findings : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro .
The mechanism of action involves binding to specific molecular targets, including enzymes and receptors. The interactions may lead to alterations in signaling pathways that control cell growth and survival:
- Binding Affinity : Detailed studies on binding affinities are essential for understanding how effectively this compound interacts with its targets.
- Downstream Effects : Following binding, downstream signaling pathways are modulated, leading to effects such as apoptosis in cancer cells or reduced inflammatory responses.
Research Findings and Case Studies
Q & A
Q. What are the key considerations for synthesizing 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine in high yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-amino-5-bromopyridin-3-ol with a benzyl bromide derivative (e.g., 2-chloro-3,6-difluorobenzyl bromide) in a polar aprotic solvent like DMF or DMSO. A base such as cesium carbonate (Cs₂CO₃) is critical to deprotonate the hydroxyl group and facilitate the ether bond formation. Optimal conditions include heating at 60–80°C for 12–24 hours, followed by purification via flash chromatography (silica gel, gradient elution with EtOAc/heptane). Yield improvements (~46–60%) are achieved by controlling stoichiometry (1:1.2 molar ratio of pyridine derivative to benzyl bromide) and avoiding side reactions like over-alkylation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98% target peak area).
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy group integration, absence of residual solvents).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine/chlorine signatures.
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) to resolve bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Storage : Inert atmosphere (argon) at –20°C to prevent degradation.
- Spill Management : Neutralize with vermiculite or sand, followed by disposal as halogenated waste. Toxicity data are limited, so treat as a suspected irritant (H315, H319) based on structural analogs .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chloro-3,6-difluorobenzyl group influence reactivity in downstream modifications?
- Methodological Answer : The chlorine and fluorine substituents create a sterically hindered and electron-deficient benzyl group. This impacts:
- Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for substitution at the 5-bromo position, but steric bulk may slow reactions.
- Cross-Coupling (Suzuki, Buchwald-Hartwig) : Bromine at C5 is a common site for Pd-catalyzed couplings. Steric hindrance from the benzyloxy group may require bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to achieve efficient conversion .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
- Methodological Answer :
- Crystal Growth : Slow evaporation from dichloroethane or DCM/hexane mixtures produces suitable crystals. Thermal stability must be monitored (TGA/DSC) to avoid decomposition during cooling.
- Disorder in the Benzyl Group : The 2-chloro-3,6-difluorobenzyl moiety may exhibit rotational disorder. Refinement using SHELXL with restrained isotropic displacement parameters (ISOR) and partial occupancy modeling improves accuracy.
- Hydrogen Bonding : Intermolecular N–H···N and N–H···Br interactions (3.0–3.2 Å) stabilize the lattice. These are identified via Hirshfeld surface analysis and validated using Mercury software .
Q. How can computational methods predict the pharmacological activity of this compound as a kinase inhibitor intermediate?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites (e.g., ALK or TrkA). The pyridin-2-amine scaffold aligns with ATP-binding pockets, while the halogenated benzyl group may occupy hydrophobic subpockets.
- QSAR Modeling : Correlate substituent electronegativity (Cl, F) with inhibitory potency (IC₅₀) using Hammett σ constants.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate residence time and selectivity .
Critical Analysis of Contradictions
- Stereochemical Outcomes : reports planar pyridine-benzyloxy conformations, while highlights chiral intermediates. Researchers must verify enantiomeric purity (e.g., chiral HPLC) if the benzyl group’s substitution introduces asymmetry .
- Solvent Effects : DMF yields higher reactivity than DMSO in some protocols (Table 1), but DMSO’s higher boiling point may reduce side reactions. Pilot trials are recommended to optimize for specific derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
